molecular formula C25H30N2O7 B2593513 1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrrol-2(5H)-one CAS No. 384799-39-7

1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrrol-2(5H)-one

Cat. No.: B2593513
CAS No.: 384799-39-7
M. Wt: 470.522
InChI Key: DBBYEZDBQVNJPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a functionalized pyrrol-2-one derivative characterized by a 3-hydroxy-2-pyrrolidone core substituted at positions 1, 4, and 3. The key structural features include:

  • Position 4: A 4-methoxybenzoyl (4-anisoyl) group, contributing aromaticity and electron-donating methoxy substituents.
  • Position 5: A 3,4,5-trimethoxyphenyl group, a sterically bulky and electron-rich aromatic system known for interactions with biological targets such as tubulin or estrogen receptors .

Properties

IUPAC Name

(4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(4-methoxyphenyl)methylidene]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O7/c1-26(2)11-12-27-21(16-13-18(32-4)24(34-6)19(14-16)33-5)20(23(29)25(27)30)22(28)15-7-9-17(31-3)10-8-15/h7-10,13-14,21,28H,11-12H2,1-6H3/b22-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCQVCQUDAVLPPT-LSDHQDQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C(C(=C(C2=CC=C(C=C2)OC)O)C(=O)C1=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCN1C(/C(=C(/C2=CC=C(C=C2)OC)\O)/C(=O)C1=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. The starting materials may include dimethylaminoethylamine, hydroxybenzoyl chloride, and trimethoxybenzaldehyde. The synthesis process may involve:

    Step 1: Formation of an intermediate by reacting dimethylaminoethylamine with hydroxybenzoyl chloride under basic conditions.

    Step 2: Cyclization of the intermediate with trimethoxybenzaldehyde in the presence of a suitable catalyst to form the pyrrole ring.

    Step 3: Purification of the final product using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include using continuous flow reactors, automated synthesis systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the methoxybenzoyl moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acid or base catalysts for cyclization reactions.

Major Products Formed

    Oxidation Products: Formation of carbonyl derivatives.

    Reduction Products: Formation of hydroxyl derivatives.

    Substitution Products: Formation of substituted derivatives with various electrophiles.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to enzymes or receptors: Modulating their activity and leading to biological effects.

    Interact with cellular components: Affecting cell signaling pathways and gene expression.

    Induce oxidative stress: Leading to cell death in certain types of cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and related pyrrol-2-one derivatives:

Compound Name / ID Substituent at Position 1 Substituent at Position 4 Substituent at Position 5 Molecular Weight (g/mol) Melting Point (°C) Key Functional Differences
Target Compound 2-(Dimethylamino)ethyl 4-Methoxybenzoyl 3,4,5-Trimethoxyphenyl Not reported Not reported High electron density at position 5
1-(2-(Diethylamino)ethyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(2-methoxyphenyl)-1H-pyrrol-2-one 2-(Diethylamino)ethyl 4-Methoxy-3-methylbenzoyl 2-Methoxyphenyl Not reported Not reported Diethylamine side chain; ortho-substituted aryl at position 5
1-(2-(Dimethylamino)ethyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrrol-2-one 2-(Dimethylamino)ethyl 4-Isopropoxybenzoyl 3,4,5-Trimethoxyphenyl 498.57 Not reported Isopropoxy vs. methoxy at position 4
1-Benzyl-3-(3,4-dimethylphenyl)-5-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one (32) Benzyl - 3,4-Dimethylphenyl (at position 3) Not reported Oil (yellow) No aroyl group at position 4
3-Hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-(4-ethyl-phenyl)-1,5-dihydro-pyrrol-2-one (18) 2-Hydroxypropyl 4-Methylbenzoyl 4-Ethylphenyl 380.18 243–245 Hydroxypropyl side chain; simpler aryl at position 5

Key Observations:

Position 1 Modifications: The dimethylaminoethyl group in the target compound and enhances water solubility compared to benzyl (32) or hydroxypropyl (18) substituents. Diethylaminoethyl () may further alter pharmacokinetics due to increased lipophilicity.

Position 4 Aroyl Groups: The 4-methoxybenzoyl group in the target compound differs from 4-isopropoxybenzoyl () and 4-methylbenzoyl (18).

Position 5 Aryl Groups :

  • The 3,4,5-trimethoxyphenyl group in the target compound and is a hallmark of tubulin-binding agents (e.g., combretastatin analogs). In contrast, simpler aryl groups (e.g., 4-ethylphenyl in 18) may reduce potency but improve synthetic accessibility .

Biological Implications :

  • Compounds with 3,4,5-trimethoxyphenyl substituents (target, ) are hypothesized to exhibit anti-mitotic or antiestrogenic activity, as seen in structurally related anti-cancer agents . Hydrophilic side chains (e.g., hydroxypropyl in 18) may enhance solubility but reduce membrane permeability .

Biological Activity

The compound 1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrrol-2(5H)-one , often referred to as Compound 4340-2986 , belongs to a class of pyrrole derivatives that exhibit significant biological activities. This article explores its biological activity, particularly in the context of anticancer properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The molecular formula of Compound 4340-2986 is C25H30N2O4C_{25}H_{30}N_{2}O_{4}, and its structure features a pyrrole ring substituted with various functional groups, notably a dimethylamino group and multiple methoxyphenyl moieties. The unique arrangement of these substituents is crucial for its biological activity.

Anticancer Properties

Recent studies have demonstrated that Compound 4340-2986 exhibits potent anticancer activity, particularly against melanoma cell lines.

  • In vitro Studies : In assays conducted on the UACC-62 melanoma cell line, a single dose of 10 µM resulted in 100% inhibition of cell growth. The compound's effectiveness was linked to its ability to form stable complexes with the BRAF protein, a common target in melanoma therapy .
  • IC50 Values : The compound showed an IC50 value of approximately 0.628 µM against BRAF V600E mutant cells, indicating strong inhibitory potential compared to other known agents .

The proposed mechanisms through which Compound 4340-2986 exerts its effects include:

  • Induction of Apoptosis : The compound induces apoptosis in cancer cells by generating reactive oxygen species (ROS) and damaging DNA .
  • Cell Cycle Arrest : It has been observed to cause cell cycle arrest in the G2/M phase, which is critical for preventing cancer cell proliferation .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the efficacy of this compound. Key observations include:

  • Substituent Effects : The presence of electron-donating groups on the phenyl rings enhances biological activity. For example, compounds with methyl substitutions at specific positions showed improved lipophilicity and binding affinity .
  • Linker Variations : Variations in the linker between the pyrrole ring and phenyl groups significantly affect activity. Compounds with propylene linkers exhibited higher inhibitory activity compared to those with ethylene linkers .

Case Studies

Several case studies highlight the efficacy of Compound 4340-2986:

  • Study on Melanoma Cell Lines : In a comparative study involving multiple melanoma cell lines (A375, MDA-MB-435), Compound 4340-2986 demonstrated IC50 values ranging from 0.5 nM to 3 nM , outperforming standard treatments like Vemurafenib .
  • In Vivo Efficacy : In murine models (B16-F10 melanoma), treatment with Compound 4340-2986 resulted in significant tumor growth inhibition without noticeable toxicity, suggesting favorable therapeutic windows for further development .

Comparative Analysis

The following table summarizes key findings regarding various derivatives related to Compound 4340-2986:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
Compound 4340-2986Pyrrole with dimethylamino and methoxy groupsAntitumor propertiesHigh affinity for BRAF
Similar Derivative AMethyl substitutionModerate antitumor effectsEnhanced lipophilicity
Similar Derivative BNitro group substitutionPotential anti-inflammatory effectsIncreased reactivity

Q & A

Q. What are the optimal reaction conditions for synthesizing the pyrrol-2-one core of this compound?

The synthesis typically involves a multi-step process:

  • Cyclization : Base-assisted cyclization of α,β-unsaturated ketones with amines under reflux in polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C for 12–24 hours .
  • Functionalization : Post-cyclization, the 4-(4-methoxybenzoyl) and 5-(3,4,5-trimethoxyphenyl) groups are introduced via Friedel-Crafts acylation or Suzuki coupling, requiring anhydrous conditions and catalysts like Pd(PPh₃)₄ .
  • Purification : Recrystallization from methanol or ethanol yields >90% purity, monitored by HPLC .

Q. How can researchers validate the compound’s structural integrity post-synthesis?

  • Spectroscopic Methods :
  • ¹H/¹³C NMR : Confirm substituent positions (e.g., methoxy groups at δ 3.8–4.0 ppm; pyrrolone carbonyl at δ 170–175 ppm) .
  • HRMS : Verify molecular weight (expected [M+H]⁺: ~527.2 g/mol) .
    • X-ray Crystallography : Resolve stereochemistry of the dimethylaminoethyl side chain and hydroxy group orientation .

Q. What solubility challenges arise during in vitro assays, and how are they addressed?

The compound’s low aqueous solubility (logP ~3.5) due to hydrophobic aryl groups requires:

  • Co-solvents : DMSO (≤0.1% v/v) for stock solutions.
  • Surfactants : Polysorbate-80 or cyclodextrins for cell-based assays .
  • pH Adjustment : Protonation of the dimethylaminoethyl group enhances solubility in acidic buffers (pH 4–6) .

Q. Which in vitro models are suitable for initial biological activity screening?

  • Enzyme Inhibition : Kinase or phosphatase assays (e.g., EGFR or PTP1B) due to the compound’s potential ATP-mimetic motifs .
  • Cell Viability : Cancer cell lines (e.g., HeLa, MCF-7) using MTT assays, with IC₅₀ calculations normalized to solvent controls .

Q. How do substituents like the 3,4,5-trimethoxyphenyl group influence stability?

  • Oxidative Stability : Methoxy groups reduce electron density, minimizing oxidation of the pyrrolone ring. Accelerated stability testing (40°C/75% RH) over 4 weeks confirms <5% degradation via HPLC .
  • Photostability : Protect from UV light due to the conjugated benzoyl group’s susceptibility to photoisomerization .

Advanced Research Questions

Q. What mechanistic insights explain low yields during the final cyclization step?

  • Side Reactions : Competing Michael addition or retro-aldol pathways occur if reaction temperatures exceed 100°C. DFT calculations suggest stabilizing the enolate intermediate with K₂CO₃ improves yields by 20–30% .
  • Catalyst Optimization : Switching from Pd(OAc)₂ to PdCl₂(dppf) enhances regioselectivity for the 5-aryl substituent .

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

  • Substituent Modifications :
  • Replace 4-methoxybenzoyl with 4-fluorobenzoyl to enhance target affinity (ΔpIC₅₀: +0.8) .
  • Trimethoxyphenyl → 3,4-dichlorophenyl improves metabolic stability in microsomal assays (t₁/₂: 45 → 120 min) .
    • Docking Studies : Molecular dynamics simulations identify H-bond interactions between the hydroxy group and kinase active sites (e.g., CDK2) .

Q. What analytical methods resolve polymorphism in crystalline forms?

  • DSC/TGA : Detect polymorphs (melting points: 205–207°C vs. 235–237°C) .
  • PXRD : Compare diffraction patterns to identify dominant crystal systems (e.g., monoclinic vs. orthorhombic) .

Q. How do researchers mitigate batch-to-batch variability in pharmacokinetic studies?

  • Quality Control : Enforce strict HPLC purity thresholds (>98%) and residual solvent limits (<500 ppm DMSO) .
  • In Vivo Dosing : Use nanoemulsions or liposomal encapsulation to standardize bioavailability in rodent models .

Q. What strategies validate target engagement in complex biological systems?

  • Chemical Proteomics : SILAC labeling with a biotinylated analog identifies binding partners in cell lysates .
  • PET Imaging : Radiolabel the compound with ¹⁸F at the methoxy group for real-time biodistribution tracking .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.